

Application of Citreoviridin- $^{13}\text{C}_{23}$ in Food Matrix Analysis: A Comprehensive Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Citreoviridin- $^{13}\text{C}_{23}$

Cat. No.: B15134970

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Introduction

Citreoviridin is a mycotoxin produced by several species of *Penicillium* and *Aspergillus* fungi, which can contaminate various food commodities, particularly rice.[1][2][3] Its neurotoxic properties pose a significant health risk to consumers, necessitating sensitive and accurate analytical methods for its detection and quantification in food products. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for mycotoxin analysis due to its high selectivity and sensitivity.[4][5] However, the complexity of food matrices can lead to significant matrix effects, causing ion suppression or enhancement, which can compromise the accuracy of quantification. The use of a stable isotope-labeled internal standard, such as Citreoviridin- $^{13}\text{C}_{23}$, is the most effective strategy to compensate for these matrix effects and ensure reliable analytical results.

This document provides detailed application notes and protocols for the use of Citreoviridin- $^{13}\text{C}_{23}$ as an internal standard for the quantitative analysis of citreoviridin in various food matrices using LC-MS/MS.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample at the beginning of the analytical process. Citreoviridin- $^{13}\text{C}_{23}$ has the

same physicochemical properties as the native citreoviridin but a different mass due to the incorporation of ^{13}C atoms. By tracking the ratio of the native analyte to the labeled internal standard, any variations in sample preparation, chromatographic retention, and ionization efficiency are effectively normalized, leading to highly accurate and precise quantification.

Application Notes

Applicability:

This method is applicable to the quantitative analysis of citreoviridin in a variety of food matrices, including but not limited to:

- Cereals and grains (e.g., rice, maize, wheat)
- Cereal-based products
- Fruit and vegetable juices
- Herbs and spices

Advantages of Using Citreoviridin- $^{13}\text{C}_{23}$:

- **Accurate Quantification:** Effectively corrects for matrix effects (ion suppression/enhancement) and variations in analyte recovery during sample preparation.
- **Improved Precision and Reproducibility:** Minimizes variability introduced during the analytical workflow.
- **High Sensitivity:** Enables the accurate determination of low levels of citreoviridin contamination.
- **Method Robustness:** Enhances the reliability of the analytical method across different food matrices.

Key Considerations:

- **Purity of Internal Standard:** The chemical and isotopic purity of the Citreoviridin- $^{13}\text{C}_{23}$ standard is critical for accurate quantification.

- **Equilibration:** The internal standard must be thoroughly mixed and equilibrated with the sample matrix to ensure it experiences the same analytical variations as the native analyte.
- **Concentration of Internal Standard:** The concentration of the internal standard should be optimized to be in a similar range as the expected concentration of the analyte in the samples.
- **Mass Spectrometric Resolution:** The mass spectrometer must have sufficient resolution to distinguish between the mass-to-charge ratios (m/z) of the native citreoviridin and the ^{13}C -labeled internal standard.

Experimental Protocols

Sample Preparation and Extraction

This protocol is a general guideline and may require optimization for specific food matrices.

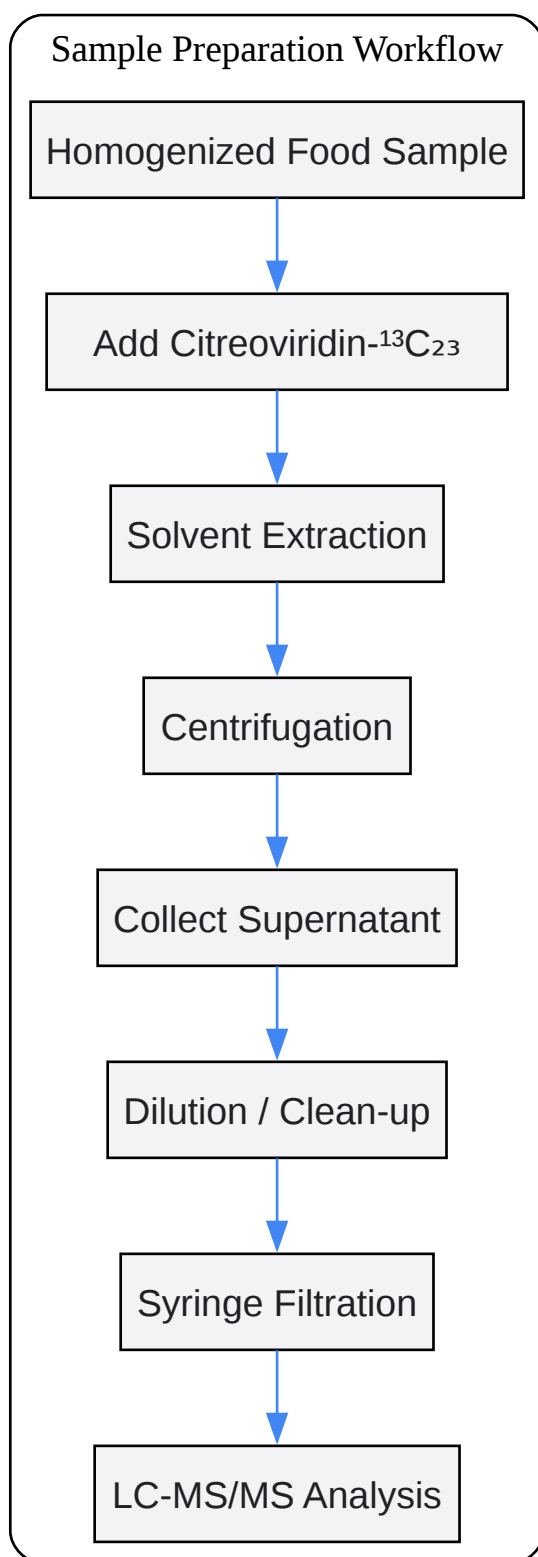
Materials:

- Food sample (homogenized)
- Citreoviridin- $^{13}\text{C}_{23}$ internal standard solution (concentration to be optimized)
- Extraction solvent: Acetonitrile/Water/Formic Acid (e.g., 80:19:1, v/v/v)
- Centrifuge tubes (50 mL)
- Vortex mixer
- Centrifuge
- Syringe filters (0.22 μm , PTFE or equivalent)

Procedure:

- Weigh 5 g of the homogenized food sample into a 50 mL centrifuge tube.
- Add a known amount of the Citreoviridin- $^{13}\text{C}_{23}$ internal standard solution. The amount should be optimized based on the expected contamination levels.

- Add 20 mL of the extraction solvent to the tube.
- Cap the tube tightly and vortex vigorously for 20 minutes.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Carefully collect the supernatant (extract).
- For cleaner samples, the extract can be diluted with the mobile phase and directly injected. For more complex matrices, a clean-up step may be necessary (e.g., using a QuEChERS-based method or solid-phase extraction).
- Filter the final extract through a 0.22 μm syringe filter into an LC vial prior to analysis.



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Caption: Workflow for sample preparation and extraction.

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

LC Parameters (Example):

- Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 μ m particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution:
 - 0-1 min: 10% B
 - 1-10 min: 10% to 100% B
 - 10-16 min: 100% B
 - 16.1-20 min: 10% B (re-equilibration)
- Flow Rate: 0.6 mL/min.
- Injection Volume: 5-10 μ L.
- Column Temperature: 40 $^{\circ}$ C.

MS/MS Parameters (Example):

- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Capillary Voltage: 4000 V.

- Gas Temperature: 400 °C.
- Nebulizer Gas: 40 psi.
- Multiple Reaction Monitoring (MRM) Transitions: The specific m/z transitions for citreoviridin and Citreoviridin-¹³C₂₃ need to be determined by direct infusion of the standards. The precursor ion for native citreoviridin is [M+H]⁺ at m/z 403.2. For Citreoviridin-¹³C₂₃, the precursor ion will be higher depending on the number of ¹³C atoms (e.g., m/z 426.2 for 23 ¹³C atoms). The product ions are typically generated by collision-induced dissociation. For native citreoviridin, a common fragment ion is m/z 315.

Table 1: Example MRM Transitions for Citreoviridin and Citreoviridin-¹³C₂₃

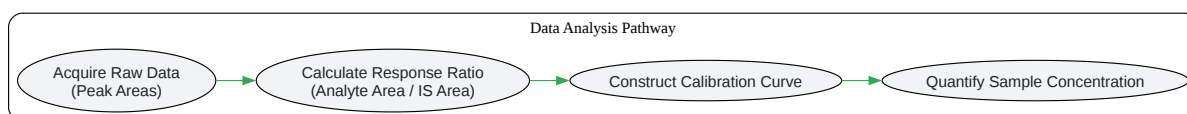
Compound	Precursor Ion (m/z)	Product Ion 1 (m/z) (Quantifier)	Product Ion 2 (m/z) (Qualifier)	Collision Energy (eV)
Citreoviridin	403.2	315.0	139.0	To be optimized (e.g., 13-33 V)
Citreoviridin- ¹³ C ₂₃	426.2	338.0	139.0 or other specific fragment	To be optimized

Note: The exact m/z values for the labeled standard and its fragments will depend on the specific labeling pattern. Collision energies and other MS parameters should be optimized for the specific instrument used.

Data Analysis and Quantification

- Calibration Curve: Prepare a series of calibration standards containing a fixed concentration of Citreoviridin-¹³C₂₃ and varying concentrations of native citreoviridin.
- Peak Integration: Integrate the peak areas for the quantifier MRM transitions of both the native citreoviridin and the Citreoviridin-¹³C₂₃ internal standard.
- Response Ratio: Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard for each calibration standard and sample.

- **Quantification:** Plot the response ratio against the concentration of the native citreoviridin to generate a calibration curve. Determine the concentration of citreoviridin in the samples by interpolating their response ratios from this curve.



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Caption: Logical flow for data analysis and quantification.

Method Performance and Validation

A full method validation should be performed according to established guidelines (e.g., EC Decision 2002/657/EC). Key validation parameters to assess include:

- **Linearity:** The range over which the response ratio is proportional to the analyte concentration.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The lowest concentration of the analyte that can be reliably detected and quantified.
- **Accuracy (Recovery):** The closeness of the measured concentration to the true value, typically assessed by analyzing spiked blank samples.
- **Precision (Repeatability and Reproducibility):** The degree of agreement between repeated measurements under the same and different conditions.
- **Specificity:** The ability of the method to distinguish the analyte from other components in the sample matrix.
- **Matrix Effect:** While the internal standard compensates for matrix effects, it is good practice to evaluate the extent of ion suppression or enhancement in different matrices.

Table 2: Hypothetical Method Performance Data

Parameter	Rice Matrix	Maize Flour
Linearity (r^2)	>0.995	>0.995
LOQ ($\mu\text{g/kg}$)	0.5 - 5.0	0.5 - 5.0
Apparent Recovery (%)	95 - 105	92 - 108
Repeatability (RSDr %)	< 10%	< 10%
Reproducibility (RSDR %)	< 15%	< 15%

Note: These are example values and the actual performance will depend on the specific matrix, instrumentation, and experimental conditions.

Conclusion

The use of Citreoviridin- $^{13}\text{C}_{23}$ as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the accurate quantification of citreoviridin in diverse and complex food matrices. By effectively compensating for matrix effects and other analytical variabilities, this approach is essential for ensuring food safety and compliance with regulatory limits. The protocols and guidelines presented here offer a solid foundation for researchers and analytical scientists to develop and validate high-quality methods for citreoviridin monitoring.

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